molecular formula C10H5F2NO3 B6238843 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 1267474-18-9

6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B6238843
CAS No.: 1267474-18-9
M. Wt: 225.1
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Description

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features two fluorine atoms at the 6th and 8th positions of the quinoline ring, which significantly influence its reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Oxidation: The quinoline ring is oxidized to introduce the keto group at the 4-position.

  • Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, facilitated by strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups at the fluorinated positions.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents. Industry: It is utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the quinoline core. The fluorine atoms enhance binding affinity and selectivity towards biological targets, influencing pathways related to cell signaling, enzyme inhibition, and gene expression.

Comparison with Similar Compounds

  • 6,7-Difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness: The presence of two fluorine atoms at the 6th and 8th positions distinguishes this compound from its analogs, leading to unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

1267474-18-9

Molecular Formula

C10H5F2NO3

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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